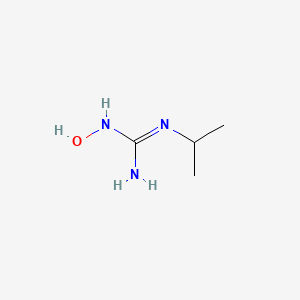

N-Isopropyl-N'-hydroxyguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Isopropyl-N'-Hydroxyguanidin: ist eine organische Verbindung, die zur Klasse der N-Hydroxyguanidine gehört. Diese Verbindungen enthalten eine Guanidingruppe, in der eines der Wasserstoffatome, die an den Stickstoff an Position 1 gebunden sind, durch eine Hydroxylgruppe ersetzt ist

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen: Die Synthese von N-Isopropyl-N'-Hydroxyguanidin erfolgt typischerweise durch die Reaktion von Isopropylamin mit Hydroxylamin und Cyanamid unter kontrollierten Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend hydrolysiert wird, um das gewünschte Produkt zu erhalten .

Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für N-Isopropyl-N'-Hydroxyguanidin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher katalytischer Systeme und kontinuierlicher Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Enzymatic Catalysis in Nitric Oxide Synthase (NOS)

N-Isopropyl-N'-hydroxyguanidine acts as a non-amino acid substrate for neuronal nitric oxide synthase (nNOS), mimicking the natural substrate N-ω-hydroxy-L-arginine (NOHA). Structural and mechanistic insights include:

Binding Modes in nNOS

This dual binding behavior provides mechanistic clarity: the OH-substituted nitrogen (not oxygen) serves as the hydrogen donor during the second step of NOS catalysis, enabling NO production .

Oxidation Reactions and Radical Chemistry

The compound participates in oxidative transformations under various conditions:

Oxidation Pathways

Key findings:

-

Oxidative release of NO is pH-sensitive, with higher efficiency in alkaline conditions due to anion stabilization .

-

Radical intermediates (e.g., PINO radical) facilitate hydrogen atom transfer (HAT) in catalytic cycles, as observed in NHPI-mediated oxidations .

Synthetic Route

A common method involves:

-

Conditions : Acidic aqueous medium, room temperature, 12–24 hours.

-

Yield : ~70–85% after purification.

Stability Profile

| Factor | Effect |

|---|---|

| pH < 6.3 | Protonation stabilizes neutral form |

| pH > 6.3 | Anionic form dominates (pKₐ=6.3) |

The anionic species exhibits higher reactivity in oxidation reactions .

Reaction Parameters

| Component | Role | Optimal Concentration |

|---|---|---|

| NaClO₂ | Primary oxidant | 1.5 equiv |

| AcOH | pH modulator | 1.0 equiv |

| NHPI | Radical initiator | 10 mol% |

Key steps:

Kinetic and Spectroscopic Evidence

-

UV/Vis Spectroscopy : Confirmed ClO₂ consumption and PINO radical generation .

-

Raman Spectroscopy : Tracked real-time ClO₂, substrate, and product concentrations .

-

EPR : Detected radical intermediates under non-optimized conditions .

This compound’s versatility in enzymatic and synthetic systems underscores its importance in NO biosynthesis and green oxidation methodologies. Future research could explore its applications in asymmetric catalysis or therapeutic NO modulation.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Nitric Oxide Synthase Interaction

N-Isopropyl-N'-hydroxyguanidine has been studied for its role as a substrate for nitric oxide synthases (NOS), enzymes critical in the biosynthesis of nitric oxide (NO). Research indicates that IPHG acts as a non-amino acid substrate for all three NOS isoforms, mimicking the formation of NO from N(omega)-hydroxy-L-arginine. This interaction is crucial in understanding cardiovascular functions and potential therapeutic strategies for heart ischemia and reperfusion injury .

1.2. Anticancer Properties

Recent studies have identified novel derivatives of N-hydroxyguanidine, including IPHG, as promising candidates for anticancer therapies. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, one study demonstrated that specific N-hydroxyguanidine derivatives could effectively inhibit cancer cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction .

1.3. Antiviral Activity

This compound has also shown potential as an antiviral agent. Its derivatives have been evaluated for their efficacy against influenza viruses by targeting neuraminidase, an essential enzyme for viral replication. The guanidine structure is critical in enhancing the binding affinity to the viral enzyme, leading to significant inhibition of viral activity .

Mechanistic Studies

2.1. Binding Mechanisms

The binding affinity of this compound to NOS has been characterized using various spectroscopic techniques, including UV-visible and resonance Raman spectroscopy. These studies reveal that the compound forms stable complexes with the heme domain of NOS, which is essential for its enzymatic function .

2.2. Oxidation Reactions

IPHG participates in oxidation reactions catalyzed by NOS, leading to the production of NO and other nitrogen oxides. This process is vital for understanding how NO contributes to various physiological processes, including vasodilation and neurotransmission .

Table 1: Biological Activities of this compound Derivatives

Case Studies

4.1. Cardioprotective Effects in Animal Models

A significant case study investigated the cardioprotective effects of this compound in rat models subjected to ischemia-reperfusion injury. Administration of IPHG prior to reperfusion significantly reduced myocardial injury markers and improved cardiac function, highlighting its potential therapeutic application in cardiovascular diseases .

4.2. In Vitro Antiviral Efficacy

In vitro studies demonstrated that derivatives of N-hydroxyguanidine effectively inhibited the replication of influenza viruses by blocking neuraminidase activity, showcasing their potential as antiviral therapeutics .

Wirkmechanismus

The mechanism of action of N-Isopropyl-N’-Hydroxyguanidine involves its interaction with specific molecular targets, such as nitric oxide synthase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the production of nitric oxide . This interaction is facilitated by the hydroxyl and guanidine functional groups, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Butyl-N'-Hydroxyguanidin: Ähnlich in der Struktur, jedoch mit einer Butylgruppe anstelle einer Isopropylgruppe.

N-Hydroxyguanidin: Die Stammverbindung mit einer einfacheren Struktur, der die Isopropylgruppe fehlt.

Einzigartigkeit: N-Isopropyl-N'-Hydroxyguanidin ist aufgrund seiner spezifischen Alkylsubstitution einzigartig, die seine Reaktivität und Bindungsaffinität zu Enzymen beeinflusst. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Struktur-Aktivitäts-Beziehungen und die Entwicklung neuer Therapeutika .

Biologische Aktivität

N-Isopropyl-N'-hydroxyguanidine (IPHG) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of guanidine, characterized by the presence of an isopropyl group and a hydroxyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its ability to interact with various biological targets.

The biological activity of IPHG is largely attributed to its ability to modulate nitric oxide (NO) synthesis through the inhibition of nitric oxide synthase (NOS) enzymes. This modulation has implications in various physiological and pathological processes, including inflammation and cardiovascular health.

- Nitric Oxide Synthase Inhibition : IPHG has been shown to inhibit both endothelial and neuronal NOS, leading to reduced NO production. This mechanism is particularly relevant in conditions characterized by excessive NO production, such as sepsis and neurodegenerative diseases .

- Antitumor Activity : Research indicates that IPHG exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that IPHG can inhibit the growth of Walker 256 carcinosarcoma cells at concentrations as low as 25 µg/ml .

- Antiviral Properties : Preliminary studies suggest that IPHG may also possess antiviral activity, potentially acting against viruses through mechanisms similar to those observed in other guanidine derivatives .

Table 1: Antitumor Activity of this compound

| Tumor Type | Dose (mg/kg) | % Increase in Survival Time |

|---|---|---|

| Mast Cell P815 | 500 | 116% |

| Leukaemia P388 | 500 | 145% |

| Leukaemia L1210 | 600 | 90% |

| Carcinosarcoma W-256 | 200 | >1000% (all rats tumor-free) |

The data presented in Table 1 illustrates the potent antitumor activity of IPHG in various experimental models. The compound significantly increased survival times in mice bearing different types of tumors, indicating its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of IPHG is essential for evaluating its therapeutic potential. Studies have shown that IPHG has favorable absorption characteristics when administered orally, with bioavailability estimates suggesting effective systemic circulation post-administration.

Furthermore, toxicity studies indicate that IPHG exhibits a relatively low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development .

Eigenschaften

CAS-Nummer |

478806-77-8 |

|---|---|

Molekularformel |

C4H11N3O |

Molekulargewicht |

117.15 g/mol |

IUPAC-Name |

1-hydroxy-2-propan-2-ylguanidine |

InChI |

InChI=1S/C4H11N3O/c1-3(2)6-4(5)7-8/h3,8H,1-2H3,(H3,5,6,7) |

InChI-Schlüssel |

OITVEDMMUMUWTL-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)NO |

Kanonische SMILES |

CC(C)N=C(N)NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.